Cas no 80854-19-9 (1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene)

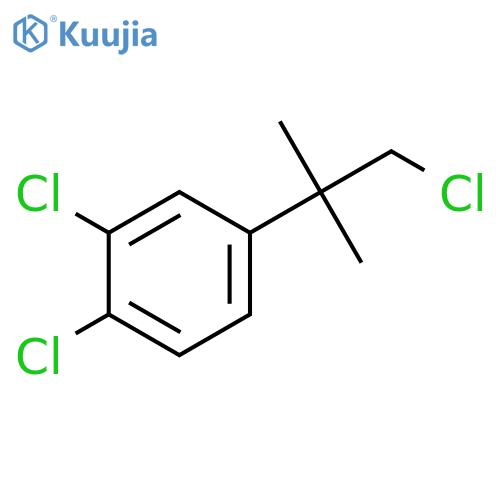

80854-19-9 structure

商品名:1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene

CAS番号:80854-19-9

MF:C10H11Cl3

メガワット:237.553340196609

CID:4196449

1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene 化学的及び物理的性質

名前と識別子

-

- Benzene, 1,2-dichloro-4-(2-chloro-1,1-dimethylethyl)-

- 1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene

-

- インチ: 1S/C10H11Cl3/c1-10(2,6-11)7-3-4-8(12)9(13)5-7/h3-5H,6H2,1-2H3

- InChIKey: RSOUAYDDRCAIRF-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=CC=C(C(C)(C)CCl)C=C1Cl

じっけんとくせい

- 密度みつど: 1.241±0.06 g/cm3(Predicted)

- ふってん: 279.8±25.0 °C(Predicted)

1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-40284117-2.5g |

1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene |

80854-19-9 | 95% | 2.5g |

$2316.0 | 2023-10-28 | |

| Enamine | BBV-40284117-10.0g |

1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene |

80854-19-9 | 95% | 10.0g |

$3687.0 | 2023-01-29 | |

| Enamine | BBV-40284117-1.0g |

1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene |

80854-19-9 | 95% | 1.0g |

$1117.0 | 2023-01-29 | |

| Enamine | BBV-40284117-10g |

1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene |

80854-19-9 | 95% | 10g |

$3687.0 | 2023-10-28 | |

| Enamine | BBV-40284117-5.0g |

1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene |

80854-19-9 | 95% | 5.0g |

$2933.0 | 2023-01-29 | |

| Enamine | BBV-40284117-5g |

1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene |

80854-19-9 | 95% | 5g |

$2933.0 | 2023-10-28 | |

| Enamine | BBV-40284117-1g |

1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene |

80854-19-9 | 95% | 1g |

$1117.0 | 2023-10-28 |

1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

80854-19-9 (1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene) 関連製品

- 4770-00-7(3-cyano-4-nitroindole)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量